Phosphine, methylbis(pentafluoroethyl)-
Description
Historical Context and Evolution of Fluorinated Phosphine (B1218219) Chemistry
The systematic study of fluorine chemistry began in the 18th century, but the isolation of elemental fluorine was only achieved in 1886 by Henri Moissan. chemeo.com The development of industrial processes for producing fluorinated compounds, spurred by projects during World War II, made these materials more accessible for broader chemical research. chemeo.com The synthesis of the first fluorinated phosphines can be traced back to the mid-20th century, following the burgeoning field of organofluorine chemistry. Early research in phosphorus-fluorine chemistry laid the groundwork for understanding the behavior of these compounds. nih.gov Over the decades, the synthetic methodologies have evolved, allowing for the preparation of a wide array of fluorinated phosphine ligands with varying perfluoroalkyl chain lengths and additional substituents. orgsyn.org
Significance of Phosphorus Ligands in Contemporary Chemical Research
Phosphine ligands are of paramount importance in modern chemical research, particularly in the realm of homogeneous catalysis. orgsyn.orgcfmot.de Their utility stems from the ability to systematically tune their electronic and steric properties by altering the substituents on the phosphorus atom. cfmot.de This tunability allows for the optimization of catalyst reactivity and selectivity for a vast range of chemical transformations. cfmot.de
Phosphine ligands play a crucial role in numerous catalytic reactions, including:
Cross-coupling reactions: The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis, often rely on phosphine-ligated metal catalysts. orgsyn.orgcfmot.de
Hydrogenation: Catalysts like Wilkinson's catalyst, which contains triphenylphosphine (B44618) ligands, are widely used for the hydrogenation of alkenes. orgsyn.orgcfmot.de
Organocatalysis: Nucleophilic phosphine catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. nih.gov
The stability and reactivity of the metal complexes in these catalytic cycles are directly influenced by the nature of the phosphine ligand. orgsyn.org
Unique Electronic and Steric Attributes of Perfluoroalkyl Moieties in Phosphine Structures
The incorporation of perfluoroalkyl groups, such as the pentafluoroethyl (C2F5) group, into phosphine ligands imparts distinct electronic and steric properties.
Electronic Effects: The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect from the phosphorus center. This reduces the electron-donating ability (basicity) of the phosphine. manchester.ac.uk This electronic modification can have a profound impact on the reactivity of the metal center to which the phosphine is coordinated. For instance, electron-poor phosphines can stabilize metal centers in low oxidation states and can influence the rates of oxidative addition and reductive elimination steps in catalytic cycles. The electronic properties of phosphine ligands are often quantified by the Tolman Electronic Parameter (TEP), which is determined from the CO stretching frequency of a [Ni(CO)3(L)] complex. chemrxiv.org A higher TEP value indicates a more electron-withdrawing ligand.
Steric Effects: Perfluoroalkyl groups are generally considered to be sterically demanding. researchgate.net The steric bulk of a phosphine ligand is often quantified by its cone angle. nih.govmanchester.ac.uk The size and conformation of the perfluoroalkyl substituents influence the coordination geometry around the metal center, which can control the selectivity of catalytic reactions. nih.gov
Below are tables detailing research findings and properties of related perfluoroalkyl phosphine compounds.
Table 1: Selected Research Findings on Bis(pentafluoroethyl)phosphine Derivatives
| Compound/System | Key Finding | Reference |
|---|---|---|
| (C2F5)2PNEt2 | Serves as an excellent starting material for the selective synthesis of other bis(pentafluoroethyl)phosphane derivatives. | researchgate.net |
| (C2F5)2PH | Can be formed quantitatively by the treatment of (C2F5)2PCl with Bu3SnH. Its gas-phase structure has been determined by electron diffraction. | researchgate.net |
| (C2F5)2P(O)NH2 | Has been synthesized and its crystal structure determined. It is prepared from the reaction of bis(pentafluoroethyl)phosphinyl chloride or tris(pentafluoroethyl)phosphine oxide with ammonia. | researchgate.net |
| [Hg{P(C2F5)2}2(dppe)] | Formed by the deprotonation of (C2F5)2PH, which stabilizes the (C2F5)2P- anion through coordination to mercury ions. | researchgate.net |
Table 2: Properties of Selected Perfluoroalkyl Compounds
| Compound | Property | Value | Reference |
|---|---|---|---|
| Pentafluoroethyl radical (C2F5) | Molecular Weight | 119.01 g/mol | nih.gov |
| Tris(pentafluoroethyl)difluorophosphorane ((C2F5)3PF2) | Boiling Point | 91–92 °C | nih.gov |
| Tris(pentafluoroethyl)difluorophosphorane ((C2F5)3PF2) | Fluoride (B91410) Ion Affinity (FIA) | 405.4 kJ mol−1 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
197703-75-6 |
|---|---|
Molecular Formula |
C5H3F10P |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
methyl-bis(1,1,2,2,2-pentafluoroethyl)phosphane |
InChI |
InChI=1S/C5H3F10P/c1-16(4(12,13)2(6,7)8)5(14,15)3(9,10)11/h1H3 |
InChI Key |
FOTJIBCFYOPXFX-UHFFFAOYSA-N |
Canonical SMILES |
CP(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies
Strategies for Carbon-Phosphorus Bond Formation in Perfluoroalkyl Phosphines
The construction of the C–P bond is a fundamental step in phosphine (B1218219) synthesis. nih.govnih.gov Traditional methods often involve the reaction of halophosphines with organometallic reagents or the reaction of metal phosphides with organic halides. nih.govuni-regensburg.de However, the synthesis of perfluoroalkyl phosphines requires specialized approaches to overcome the electronic effects of the fluorine atoms.
Nucleophilic Substitution Routes to Alkylbis(perfluoroalkyl)phosphines
Nucleophilic substitution represents a classical and widely utilized strategy for forming C–P bonds. walisongo.ac.id This approach typically involves the reaction of a phosphorus nucleophile with a carbon electrophile. nih.gov In the context of synthesizing alkylbis(perfluoroalkyl)phosphines, this could involve the reaction of a methyl-containing organometallic reagent with a bis(pentafluoroethyl)halophosphine or, conversely, the reaction of a metal phosphide (B1233454) containing the bis(pentafluoroethyl)phosphino group with a methyl halide.
The reactivity of the starting materials is a key consideration in these reactions. For instance, the nucleophilicity of the phosphorus species and the electrophilicity of the carbon center directly impact the reaction efficiency. walisongo.ac.id The presence of strongly electron-withdrawing perfluoroalkyl groups on the phosphorus atom significantly reduces its nucleophilicity, making reactions with alkyl halides more challenging compared to their non-fluorinated counterparts.
A common approach involves the use of silylphosphines, such as R2PSiMe3, which react with perfluoroalkyl iodides to form the desired perfluoroalkyl phosphines in high yields. bl.uk For example, the reaction of PhMePSiMe3 with i-C3F7I yields PhMePCF(CF3)2. bl.uk This methodology could potentially be adapted for the synthesis of methylbis(pentafluoroethyl)phosphine.
Table 1: Examples of Nucleophilic Substitution for C-P Bond Formation
| Phosphorus Nucleophile | Carbon Electrophile | Product | Reference |
| PhMePSiMe3 | i-C3F7I | PhMePCF(CF3)2 | bl.uk |
| Ph2PSiMe3 | i-C3F7I | Ph2PCF(CF3)2 | bl.uk |
| (p-tolyl)2PSiMe3 | n-C4F9I | (p-tolyl)2P(CF2)3CF3 | bl.uk |
Catalytic Approaches for Phosphine Synthesis
Catalytic methods have emerged as powerful tools for the synthesis of phosphines, offering milder reaction conditions and broader functional group tolerance compared to traditional stoichiometric methods. liv.ac.uk These approaches are particularly relevant for the synthesis of complex phosphines, including those bearing perfluoroalkyl substituents.
Transition metal catalysis has revolutionized the formation of C–P bonds. liv.ac.uk Palladium-catalyzed cross-coupling reactions, for instance, are widely used to connect aryl or alkyl groups to a phosphorus center. organic-chemistry.org These reactions often involve the coupling of a halophosphine with an organometallic reagent or the coupling of a secondary phosphine with an organic halide.
While the direct synthesis of methylbis(pentafluoroethyl)phosphine via these methods is not explicitly detailed in the provided search results, the general principles are applicable. For example, a palladium-catalyzed coupling could potentially be employed to couple a methyl group to a bis(pentafluoroethyl)phosphine precursor. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in such transformations. liv.ac.ukorganic-chemistry.org
A notable example of a copper-mediated cross-coupling reaction involves the reaction of haloarylphosphine oxides with perfluoroalkyl iodides, providing a convenient route to arylphosphines with perfluorinated "ponytails". liv.ac.uk This highlights the utility of transition metals in facilitating the formation of C-P bonds in the presence of perfluoroalkyl groups.
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for C–P bond formation. rsc.orgresearchgate.net This reaction can be catalyzed by various metals, including transition metals and main group metals. rsc.orgresearchgate.netmdpi.com The direct hydrophosphination of a suitable methylated alkene with bis(pentafluoroethyl)phosphine, if available, could theoretically provide a direct route to the target compound.
Recent advancements have demonstrated the utility of hydrophosphination for synthesizing a variety of functionalized phosphines. mdpi.com The regioselectivity and stereoselectivity of the reaction are often controlled by the choice of catalyst and substrate. organic-chemistry.org
Electrochemical Fluorination and its Relevance to Perfluoroalkyl Phosphine Synthesis
Electrochemical fluorination (ECF), also known as the Simons process, is a key industrial method for producing perfluorinated compounds. researchgate.netmorressier.comwikipedia.org This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). wikipedia.orggoogle.com The ECF of trialkylphosphines leads to the formation of tris(perfluoroalkyl)difluorophosphoranes, (RF)3PF2, in high yields. researchgate.netmorressier.com
These phosphoranes are valuable precursors for a range of perfluoroalkyl-phosphorus compounds. researchgate.net For example, tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, is produced on an industrial scale via the ECF of triethylphosphine (B1216732). researchgate.net While this method directly produces tris(perfluoroalkyl) derivatives, subsequent chemical transformations could potentially be employed to introduce a methyl group and reduce the phosphorus center to the phosphine oxidation state, thereby providing an indirect route to methylbis(pentafluoroethyl)phosphine.
Table 2: Electrochemical Fluorination of Trialkylphosphines
| Starting Material | Product | Reference |
| Triethylphosphine | Tris(pentafluoroethyl)difluorophosphorane | researchgate.net |
| Trialkylphosphines (general) | Tris(perfluoroalkyl)difluorophosphoranes | morressier.com |
Visible-Light-Driven Synthetic Protocols for Phosphine Derivatives
Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the formation of C–P bonds. nih.govchim.itresearchgate.netnih.gov These methods often proceed via radical intermediates and can be performed under ambient conditions, avoiding the need for harsh reagents or high temperatures. nih.govresearchgate.net
Recent studies have described the visible-light-mediated synthesis of asymmetrical phosphines and phosphonium (B103445) salts from secondary and primary phosphines and organic halides. uni-regensburg.denih.gov These reactions can be facilitated by inexpensive organic photocatalysts, offering an attractive alternative to transition-metal-catalyzed methods. uni-regensburg.de While a direct application to the synthesis of methylbis(pentafluoroethyl)phosphine is not reported, the underlying principles suggest that a photocatalytic approach could be developed. For example, a visible-light-induced reaction between a bis(pentafluoroethyl)phosphine radical and a methyl radical source could potentially form the desired product.
Enantioselective and Diastereoselective Synthesis of P-Chiral Fluorinated Phosphines
The development of synthetic routes to P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, is crucial for applications in asymmetric catalysis. wikipedia.org These syntheses often rely on the high inversion barrier of phosphines, which prevents easy racemization. wikipedia.org Methodologies for achieving enantioselectivity and diastereoselectivity in the synthesis of fluorinated phosphines adapt established principles of chiral synthesis, primarily through the use of chiral auxiliaries or phosphine-borane intermediates.
One prominent strategy involves a chiral auxiliary-based approach. This method has been effectively used for the asymmetric synthesis of P-chiral phosphine oxides with high enantiomeric ratios (>98:2). nih.govresearchgate.net The process involves the highly stereoselective creation of P-chiral oxazolidinones, which are then treated with Grignard reagents to displace the auxiliary and form the desired phosphine oxide. nih.govresearchgate.net Subsequent reduction of the phosphine oxide yields the P-chiral phosphine. While this is a general and powerful method, its application to fluorinated phosphines requires the use of perfluoroalkyl Grignard reagents or other suitable organometallic precursors.
Another key methodology is the use of phosphine-boranes as intermediates. nih.govtcichemicals.com This approach has become a convenient and widely used alternative to classical methods that often involve phosphine oxides. tcichemicals.com Rationally designed P-chiral phosphine ligands can be synthesized via the stereospecific removal of the BH₃ group from chiral phosphine-borane precursors. nih.gov This strategy has led to the development of conformationally rigid and electron-rich P-chiral phosphine ligands that demonstrate excellent enantioselectivity in various catalytic reactions. nih.gov The synthesis of fluorinated analogues via this route would involve the preparation of a P-chiral phosphine-borane containing one or more perfluoroalkyl groups.
The table below summarizes key approaches for the synthesis of P-chiral phosphines that are applicable to fluorinated derivatives.
| Methodology | Key Intermediate | Stereocontrol Element | Key Features |
| Chiral Auxiliary | N-phosphinoyl oxazolidinones researchgate.net | Chiral auxiliary attached to phosphorus | High diastereoselective formation of the intermediate; displacement with organometallic reagents. nih.govresearchgate.net |
| Phosphine-Borane | Chiral Phosphine-Borane Adducts | Resolution or asymmetric synthesis of the phosphine-borane | Protects the phosphine from oxidation; allows for stereospecific functionalization and deprotection. nih.gov |
| Metal-Catalyzed P-C Coupling | Chiral Metal Complex | Chiral ligand on the metal catalyst | Enables asymmetric construction of phosphorus-carbon bonds. acs.org |
Synthesis of Multifunctional and Multidentate Perfluoroalkyl Phosphine Ligands
The synthesis of multifunctional and multidentate phosphine ligands incorporating perfluoroalkyl groups is driven by the need for catalysts with unique electronic properties, stability, and solubility in fluorous media. These ligands can feature multiple phosphorus donor atoms (multidentate) or other functional groups that can influence the catalytic process.
A notable example is the synthesis of the perfluoroethyl-substituted chelating diphosphine, (C₂F₅)₂PCH₂CH₂P(C₂F₅)₂ (dfepe). This one-pot procedure exploits the stability of C₂F₅Li, allowing for the practical alkylation of a phosphorus precursor to produce the bidentate ligand in high yield. Such chelating ligands are fundamental in coordination chemistry, offering enhanced stability to metal complexes compared to their monodentate counterparts.
More complex multidentate and multifunctional architectures can be constructed using specialized building blocks or synthons. For instance, novel chiral multidentate phosphine ligands can be derived from glycidyl phosphine synthons. cardiff.ac.uk The reaction of a synthon like diphenylglycidyl phosphine with various nucleophiles (containing P, N, or S donors) allows for the rapid assembly of chiral heterodonor ligand frameworks. cardiff.ac.uk The incorporation of perfluoroalkyl groups onto the phosphorus atom of the initial synthon would translate into multifunctional, fluorinated ligand systems.
Another versatile approach utilizes sodium phosphinin-2-olate as a building block to prepare multidentate phosphinine ligands. nih.gov This method allows for the tethering of one, two, or three phosphinine units to a central phosphorus atom, resulting in bis-, tris-, and tetradentate ligands. nih.gov These ligands have been successfully used to form complexes with palladium(II) and rhodium(I). nih.gov Adapting this chemistry to include perfluoroalkyl-substituted phosphorus centers could yield a novel class of multifunctional, electron-poor ligands.
The following table details synthetic strategies for creating multidentate perfluoroalkyl phosphines.
| Ligand Type | Synthetic Strategy | Precursors | Resulting Structure |
| Bidentate Diphosphine | One-pot alkylation | C₂F₅Li, P-containing precursor | (C₂F₅)₂PCH₂CH₂P(C₂F₅)₂ |
| Chiral Heterodonor Ligands | Synthon-based assembly | Diphenylglycidyl phosphine, P/N/S nucleophiles cardiff.ac.uk | Chiral frameworks with multiple donor atoms cardiff.ac.uk |
| Phosphinine-based Ligands | Building block approach | Sodium phosphinin-2-olate, PCl₃ nih.gov | Bis-, tris-, and tetradentate ligands with a central P donor nih.gov |
| Cyclosiloxane-based Ligands | Radical addition | Tetravinyltetramethylcyclotetrasiloxane, secondary phosphines researchgate.net | Multi-dentate phosphine ligand with high thermal stability researchgate.net |
Coordination Chemistry and Ligand Electronic/steric Properties
Fundamental Principles of Phosphine-Metal Coordination
Tertiary phosphines are two-electron, L-type ligands that bind to metal centers primarily through the donation of the phosphorus lone pair of electrons into a vacant metal orbital, forming a sigma (σ) bond. wikipedia.org This σ-donation is the principal bonding interaction. Unlike tertiary amines, phosphines also exhibit π-acceptor (or π-acid) character. wikipedia.org This arises from the ability of the phosphine (B1218219) ligand to accept electron density from filled metal d-orbitals into its own empty orbitals. wikipedia.org This process, known as back-donation, strengthens the metal-ligand bond. For most alkyl or aryl phosphines, the acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. wikipedia.org
The introduction of perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) groups in methylbis(pentafluoroethyl)phosphine, dramatically alters the electronic properties of the ligand. The high electronegativity of fluorine atoms causes a strong inductive electron-withdrawing effect, which has two major consequences:
Reduced σ-Donation: The electron density on the phosphorus atom is significantly decreased. This reduces the energy of the phosphorus lone pair, making the ligand a weaker σ-donor (less basic) compared to its non-fluorinated alkyl counterparts like trimethylphosphine (B1194731) (PMe₃).
Enhanced π-Acceptance: The strong electron-withdrawing effect lowers the energy of the P-C σ* antibonding orbitals. wikipedia.org These orbitals become more energetically accessible to accept electron density from the metal center, making fluorinated phosphines much stronger π-acceptors than typical alkylphosphines. wikipedia.org
Therefore, phosphines like methylbis(pentafluoroethyl)phosphine are characterized as poor σ-donors and strong π-acceptors. Their bonding characteristics are closer to those of ligands like carbon monoxide (CO) or trifluorophosphine (PF₃) than to trialkylphosphines. wikipedia.org
The electronic effect of a phosphine ligand is quantitatively assessed using the Tolman Electronic Parameter (TEP). This parameter is derived from the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a standard nickel complex, LNi(CO)₃. nih.gov A stronger σ-donating ligand increases electron density on the nickel center, which leads to more π-back-donation into the CO ligands' π* orbitals. This weakens the C-O bond and lowers its stretching frequency. Conversely, a more electron-withdrawing (and strongly π-accepting) phosphine competes with CO for metal electron density, resulting in less back-donation to CO and a higher ν(CO) frequency. nih.gov
While specific experimental TEP data for methylbis(pentafluoroethyl)phosphine is not widely available, the value can be estimated based on trends observed for related fluorinated and non-fluorinated phosphines. The high degree of fluorination would place its TEP at a significantly higher wavenumber than that of trialkyl- and triarylphosphines, indicating strong net electron-withdrawing character.
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) [ν(CO) in cm⁻¹] | Electronic Character |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Strongly σ-donating |
| PMe₃ | 2064.1 | σ-donating |
| PPh₃ | 2068.9 | Moderately donating |
| P(OEt)₃ | 2076.3 | Weakly donating / π-accepting |
| PCl₃ | 2097.0 | Strongly π-accepting |
| PF₃ | 2110.8 | Very Strongly π-accepting |
| CH₃P(C₂F₅)₂ (Expected) | High (>2080) | Strongly π-accepting |
This table presents experimental TEP values for common phosphines to provide context for the expected electronic properties of methylbis(pentafluoroethyl)phosphine. Data sourced from wikipedia.orgnih.gov.
Steric Influence and Quantification (e.g., Cone Angle Equivalents)
The steric bulk of a phosphine ligand is a critical factor that influences the number of ligands that can coordinate to a metal center, as well as the reactivity and stability of the resulting complex. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). wikipedia.org It is defined as the solid angle at the metal center that is occupied by the ligand, measured from a standard metal-phosphorus bond length (typically 2.28 Å). wikipedia.orgresearchgate.net
No specific experimental or calculated cone angle for methylbis(pentafluoroethyl)phosphine is readily found in the literature. However, it can be estimated by comparing it to related ligands. The methyl group is relatively small, while the pentafluoroethyl groups are significantly larger than ethyl groups due to the larger van der Waals radius of fluorine compared to hydrogen. Therefore, the cone angle of methylbis(pentafluoroethyl)phosphine is expected to be substantial, likely larger than that of triethylphosphine (B1216732) (132°) and potentially approaching that of more sterically demanding ligands.
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| CH₃P(C₂F₅)₂ (Estimated) | ~140-155 |
This table presents Tolman cone angles for common phosphines to contextualize the estimated steric bulk of methylbis(pentafluoroethyl)phosphine. Data sourced from researchgate.netnsf.gov.
Formation and Stability of Transition Metal Complexes
The synthesis of metal complexes involving phosphine ligands is typically achieved through ligand substitution reactions, where a pre-existing ligand (like a halide, CO, or a weakly bound solvent molecule) on a metal precursor is displaced by the incoming phosphine. wikipedia.orgmdpi.com For a highly electron-withdrawing ligand like methylbis(pentafluoroethyl)phosphine, its weak nucleophilicity can make these substitution reactions slower compared to those with basic alkylphosphines.
Fluoroalkylphosphines form complexes with a wide range of late transition metals. The nature of these complexes is heavily influenced by the ligand's electronic properties.
Rhodium: Rhodium(I) complexes are well-known in catalysis. The coordination of a fluoroalkylphosphine like CH₃P(C₂F₅)₂ would result in an electron-poor metal center, potentially influencing the kinetics and selectivity of catalytic cycles like hydroformylation or hydrogenation. acs.orgsigmaaldrich.com
Palladium: Palladium(0) and Palladium(II) phosphine complexes are mainstays of cross-coupling catalysis. mdpi.comnih.govresearchgate.net The strong π-acidity of a fluoroalkylphosphine can stabilize the electron-rich Pd(0) state, which is a key intermediate in many catalytic cycles.
Ruthenium: Ruthenium complexes with phosphine ligands are used in a variety of catalytic transformations, including hydrogenation and metathesis. nsf.govutas.edu.aunih.gov The electronic and steric profile of the phosphine is crucial for catalyst activity and stability.
Gold and Copper: Gold(I) and Copper(I) are soft metal ions that form stable linear, two-coordinate complexes with phosphine ligands. mdpi.comfrankwalmsley.com The stability of these complexes would be influenced by the balance of σ-donation and π-acceptance from the phosphine.
Nickel: Nickel(0) complexes, such as the Ni(CO)₃L system used for TEP measurements, readily form with phosphines. mdpi.com Nickel(II) also forms stable square planar or tetrahedral complexes with phosphine ligands. nih.govquantumatk.comresearchgate.net The properties of these complexes, including their geometry and magnetic behavior, are dictated by the nature of the phosphine.
The unique electronic signature of perfluoroalkyl phosphines allows them to stabilize metal centers in otherwise inaccessible or unstable oxidation states.
Low Oxidation States: Their strong π-acceptor ability allows them to effectively delocalize electron density from electron-rich, low-valent metal centers (e.g., Ni(0), Pd(0), Pt(0)). This is analogous to the role of CO in metal carbonyls. By withdrawing electron density, the ligand stabilizes the metal, preventing oxidative degradation.
High Oxidation States: Paradoxically, the strong inductive effect of the perfluoroalkyl groups can also help stabilize higher oxidation states. The ligand is highly resistant to oxidation itself, and its electron-withdrawing nature increases the electrophilicity and redox potential of the metal center. This can make oxidative addition more favorable and stabilize the resulting higher-valent species. Small, hard anions like fluoride (B91410) are also known to stabilize higher oxidation states. researchgate.netrsc.org
Hemilability and Structural Responsiveness in Coordination
The concept of hemilability is a significant aspect of coordination chemistry, describing the behavior of a polydentate ligand that contains two or more different donor atoms. wwu.eduwhiterose.ac.uk One donor forms a strong, stable bond with the metal center, while the other forms a weaker, labile bond that can reversibly dissociate. wwu.edu This dissociation opens a coordination site on the metal, which is crucial for substrate binding and catalytic activity. wwu.eduresearchgate.net
Methylbis(pentafluoroethyl)phosphine, with the formula CH₃P(C₂F₅)₂, is a monodentate ligand, meaning it possesses only one phosphorus donor atom available to bind to a metal. cardiff.ac.uk As such, in its isolated form, it cannot exhibit hemilabile behavior because it lacks the requisite secondary, weakly coordinating donor group. The concept of hemilability would only become relevant if the methylbis(pentafluoroethyl)phosphino group were incorporated into a larger, multidentate ligand framework containing another donor atom, such as an ether, amine, or pyridine, connected by a flexible linker. wwu.eduwhiterose.ac.uk In such a hypothetical multifunctional ligand, the phosphorus atom would act as a soft donor, forming a stable M-P bond, while the 'harder' oxygen or nitrogen donor could potentially dissociate, demonstrating classic hemilabile characteristics.
Structural responsiveness refers to the changes in a ligand's coordination geometry in response to the electronic properties of the metal center or other ligands in the coordination sphere. While specific crystallographic data for complexes of methylbis(pentafluoroethyl)phosphine are not widely detailed in the literature, the principles governing fluoroalkylphosphine complexes allow for a predictive understanding. The coordination of this ligand is expected to be highly sensitive to the electronic state of the metal. For instance, in complexes with electron-rich, low-valent metals, significant π-back-donation from the metal to the phosphine is anticipated. This interaction would lead to a shortening of the metal-phosphorus (M-P) bond and a corresponding lengthening of the phosphorus-carbon (P-C) bonds. Conversely, upon oxidation of the metal center, this back-bonding is diminished, which would result in an elongation of the M-P bond.
Metal-Ligand Orbital Interactions and Bonding Analysis
The bonding between methylbis(pentafluoroethyl)phosphine and a transition metal is best described by the synergistic σ-donation and π-acceptance model. The primary interaction is the formation of a sigma (σ) bond through the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital on the metal center.
However, the most distinguishing feature of fluoroalkylphosphines like methylbis(pentafluoroethyl)phosphine is their pronounced π-acceptor (or π-acid) character. manchester.ac.uk This arises from the presence of the two highly electronegative pentafluoroethyl (C₂F₅) groups. These groups exert a strong electron-withdrawing inductive effect, which significantly lowers the energy of the P-C σ* (antibonding) orbitals. umb.edu Consequently, these low-lying σ* orbitals have the correct symmetry and energy to effectively overlap with filled, high-energy d-orbitals of the metal. This interaction, termed π-back-donation, involves the transfer of electron density from the metal back to the phosphine ligand. It strengthens the M-P bond but weakens the P-C bonds. umb.edu It is now widely accepted that these P-C σ* orbitals, rather than phosphorus 3d orbitals, are the primary acceptors in π-back-bonding for phosphine ligands.
The electronic properties of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard series of nickel complexes, Ni(CO)₃L. dalalinstitute.com A higher ν(CO) value indicates that the ligand L is a poorer σ-donor and/or a stronger π-acceptor, as there is less electron density on the metal available for back-donation to the CO ligands, resulting in a stronger C-O bond. dalalinstitute.comtamu.edu
While the specific TEP for methylbis(pentafluoroethyl)phosphine is not documented in the available literature, the synthesis of its molybdenum pentacarbonyl complex, (CH₃P(C₂F₅)₂)Mo(CO)₅, has been reported. capes.gov.br Based on the strong inductive effect of the two C₂F₅ groups, its TEP is expected to be very high, placing it among the most electron-poor phosphine ligands, likely approaching or even exceeding that of phosphorus trichloride (B1173362) (PCl₃) and approaching phosphorus trifluoride (PF₃).
The following interactive table shows the TEP values for a selection of common phosphine ligands, providing a scale for estimating the electronic nature of methylbis(pentafluoroethyl)phosphine.
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Ligand Type |
| P(t-Bu)₃ | 2056.1 | Strong σ-donor, weak π-acceptor |
| PMe₃ | 2064.1 | Good σ-donor |
| PPh₃ | 2068.9 | Moderate σ-donor, moderate π-acceptor |
| P(OEt)₃ | 2076.3 | Weaker σ-donor, better π-acceptor |
| CH₃P(C₂F₅)₂ | (Estimated > 2090) | Poor σ-donor, strong π-acceptor |
| PCl₃ | 2097.0 | Poor σ-donor, strong π-acceptor |
| PF₃ | 2110.8 | Very poor σ-donor, very strong π-acceptor |
| Free CO | 2143 | - |
| Data sourced from Tolman's review for established ligands. tamu.edu The value for CH₃P(C₂F₅)₂ is an estimation based on the known effects of fluoroalkyl substituents. |
This strong π-acidity makes methylbis(pentafluoroethyl)phosphine a valuable ligand for stabilizing low-valent, electron-rich metal centers and for applications in catalysis where tuning the electronic properties of the metal is critical. doaj.orgsemanticscholar.org
Catalytic Applications in Organic Transformations
Homogeneous Catalysis Mediated by Perfluoroalkyl Phosphine (B1218219) Complexes
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often in a liquid solution. Phosphine ligands are crucial in this field, as they can be used to tune the steric and electronic properties of metal catalysts, thereby influencing their activity, selectivity, and stability. researchgate.netnih.govnih.govijcce.ac.irijcce.ac.ir The introduction of perfluoroalkyl groups, such as the pentafluoroethyl groups in the target compound, can enhance catalyst stability and facilitate catalyst recovery in fluorous biphasic systems. researchgate.net However, specific examples of homogeneous catalytic reactions mediated by complexes of methylbis(pentafluoroethyl)phosphine are not prominently reported in the reviewed literature.
Asymmetric Catalysis Utilizing Chiral Perfluoroalkyl Phosphine Ligands
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine ligands play a critical role in stabilizing the metal catalyst and facilitating key steps in the catalytic cycle.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used for C-C bond formation. The electronic properties of phosphine ligands are known to influence the efficiency of these reactions. While perfluoroalkyl phosphines have been explored in this context, specific data on the performance of methylbis(pentafluoroethyl)phosphine as a ligand in C-C bond-forming reactions is not detailed in the available literature.
The Buchwald-Hartwig amination and related reactions for the formation of C-N and C-O bonds are also heavily reliant on the choice of phosphine ligand. The electron-withdrawing nature of perfluoroalkyl groups could potentially impact the reductive elimination step in these catalytic cycles. However, there are no specific reports found that detail the use of methylbis(pentafluoroethyl)phosphine in these particular transformations.
C-H Functionalization Methodologies
Direct C-H functionalization is a highly desirable strategy in organic synthesis as it allows for the formation of C-C and C-heteroatom bonds by activating otherwise inert C-H bonds. The design of ligands that can promote this challenging transformation is an active area of research. While phosphine ligands are employed in C-H activation, there is no specific information available on the application of methylbis(pentafluoroethyl)phosphine in these methodologies.
Hydrogenation and Hydrofunctionalization Reactions
Hydrogenation and hydrofunctionalization reactions are essential processes for the reduction of unsaturated bonds and the addition of H-X across them. Phosphine ligands are integral to many catalysts used for these transformations. Perfluoroalkyl phosphines could offer unique reactivity, but specific studies detailing the use of methylbis(pentafluoroethyl)phosphine in hydrogenation or hydrofunctionalization reactions have not been found.
Based on the conducted research, there is no specific information available in the public domain regarding the catalytic applications of the chemical compound "Phosphine, methylbis(pentafluoroethyl)-" in the context of annulation, cyclization, or the reduction of phosphine oxides and carbonyl compounds.
Extensive searches for "methylbis(pentafluoroethyl)phosphine" in relation to these catalytic transformations did not yield any scholarly articles, patents, or other scientific literature detailing its use in such reactions. The available research on phosphine catalysis focuses on more common phosphines, such as trialkylphosphines and triarylphosphines, and does not mention the specific compound .
Therefore, it is not possible to generate an article that adheres to the provided outline and focuses solely on the catalytic applications of "Phosphine, methylbis(pentafluoroethyl)-" as requested. The absence of data on this particular compound prevents a scientifically accurate and informative discussion of its role in the specified organic transformations.
Reaction Mechanisms and Reactivity Studies
Mechanistic Pathways of Perfluoroalkyl Phosphine-Mediated Reactions
Perfluoroalkyl phosphines, such as methylbis(pentafluoroethyl)phosphine, are characterized by their electron-deficient nature, which governs their participation in various reaction mechanisms. mdpi.com This electron deficiency reduces the basicity and nucleophilicity of the phosphorus atom, a key factor in its chemical behavior. mdpi.com
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles mediated by transition metal complexes, and the nature of the phosphine (B1218219) ligand is critical to these processes. umb.edu Oxidative addition involves the metal center's oxidation state and coordination number increasing, a process favored for electron-rich metal centers. libretexts.org Conversely, reductive elimination, the reverse process, results in the formation of a new bond between two ligands and a reduction in the metal's oxidation state. umb.edu
The electron-withdrawing pentafluoroethyl groups in methylbis(pentafluoroethyl)phosphine make it a poor σ-donor but a good π-acceptor. While strong σ-donating ligands are generally preferred to accelerate oxidative addition, the unique electronic properties of perfluoroalkyl phosphines can be advantageous in the reductive elimination step. These ligands can promote reductive elimination and accelerate coupling reactions. mdpi.com In catalytic hydrodefluorination (HDF) reactions, simple trialkylphosphines have been shown to facilitate P(III)/P(V) redox cycling, enabling the phosphine to undergo oxidative addition of substrates and reductive elimination of products. nih.gov
Table 1: Key Steps in a Generic Phosphine-Mediated Catalytic Cycle
| Step | Description | Role of Perfluoroalkyl Phosphine |
| Oxidative Addition | The metal center or main-group element (e.g., P) inserts into a substrate bond (e.g., C-F), increasing its oxidation state. | The electron-deficient nature can influence the kinetics and thermodynamics of this step. |
| Ligand Metathesis/ Transmetalation | Exchange of ligands between the central atom and another reagent (e.g., a silicate). | Phosphonium (B103445) ion intermediates formed from perfluoroalkyl phosphines can undergo this step. nih.gov |
| Reductive Elimination | Two ligands on the central atom couple and are eliminated, reducing the oxidation state of the central atom. | Perfluoroalkyl groups are known to promote this step, facilitating catalyst turnover. mdpi.com |
This table provides a generalized overview of steps in phosphine-mediated catalysis.
The strong electron-withdrawing nature of fluorine imparts significant Lewis acidic character to fluorinated phosphorus compounds. mdpi.com While phosphines are typically considered Lewis bases, the introduction of perfluoroalkyl groups drastically reduces the basicity of the phosphorus atom. mdpi.com In fact, fluorophosphonium salts derived from electron-deficient phosphines exhibit substantial Lewis acidity. rsc.orgrsc.orgnih.gov
Organofluorophosphonium salts, such as those of the formula [(C₆F₅)₃PF]⁺, can act as potent Lewis acids, capable of forming adducts with neutral Lewis bases and reacting with fluoroalkanes. nih.gov This Lewis acidity is central to their ability to catalyze reactions like the hydrodefluorination of fluoroalkanes. nih.gov The mechanism involves the phosphonium cation abstracting a fluoride (B91410) ion from the substrate, demonstrating the high fluoride ion affinity of these electron-deficient phosphorus centers. nih.gov The resulting difluorophosphorane can then be reduced by a hydrosilane to regenerate the active catalytic species.
The Lewis acidity of these compounds can be tuned by altering the substituents on the phosphorus atom. rsc.orgnih.gov As the substituents become more electron-withdrawing, the Lewis acidity of the corresponding fluorophosphonium salts increases. rsc.orgnih.gov
The activation of small, often inert, molecules is a significant area of chemistry, with applications in developing new synthetic methodologies from readily available feedstocks. vu.nl While traditionally the domain of transition metal complexes, main-group compounds are emerging as viable alternatives. nih.govvu.nl Phosphine-metal complexes play a crucial role in this field, where the phosphine ligand can modulate the electronic properties of the metal center to facilitate the activation of small molecules like H₂, CO₂, and N₂O. vu.nlmiami.edu
Perfluoroalkyl phosphines, due to their distinct electronic properties, can stabilize low-valent metal centers and enhance their reactivity towards small molecules. The combination of steric bulk and strong π-acidity can lead to unique reactivity patterns not observed with more conventional phosphines. Although direct studies on methylbis(pentafluoroethyl)phosphine complexes for small molecule activation are not prevalent, the principles derived from related fluoroalkyl-containing phosphine systems suggest their potential in this area. manchester.ac.uk The activation process often involves the cooperative action of the metal center and the phosphine ligand. nih.gov
Intramolecular and Intermolecular Reactivity of P-C Bonds
The phosphorus-carbon bonds in methylbis(pentafluoroethyl)phosphine exhibit reactivity that is influenced by the highly fluorinated substituents. The synthesis of P-perfluoroalkylated phosphines can be achieved through reactions involving the P-C bond formation, for instance, via the reaction of a phosphide (B1233454) anion with a perfluoroalkyl halide. acs.org The mechanism of such reactions can be complex, potentially involving pathways like the Sᵣₙ1 mechanism or halogen-metal exchange, depending on the reaction conditions. acs.org
The C(sp³)–F bonds in the pentafluoroethyl groups can also be subject to activation. For example, the defluorinative phosphorylation of perfluoroalkyl ketones with phosphine oxides proceeds through the activation of C(sp³)–F bonds under mild conditions to form new C(sp²)–P bonds. rsc.org This highlights the potential for reactivity within the perfluoroalkyl chains themselves, not just at the phosphorus center.
Intermediates and Transition State Analysis in Phosphine-Catalyzed Reactions
Mechanistic studies, often supported by computational analysis, have shed light on the intermediates and transition states in phosphine-catalyzed reactions. In the hydrodefluorination of fluoroarenes catalyzed by simple trialkylphosphines, phosphonium ions have been identified as key intermediates. nih.govacs.org For instance, the reaction of a phosphine with a fluoroaromatic substrate can proceed through a Meisenheimer-like transition state to form a fluorophosphorane intermediate. nih.govacs.org
Table 2: Calculated Energies for a Model Phosphine-Catalyzed Hydrodefluorination Reaction
| Species | Description | Relative Gibbs Energy (kJ mol⁻¹) | Relative Enthalpy (kJ mol⁻¹) |
| TS₁₂ | Meisenheimer-like transition state for oxidative addition | 55 | - |
| M2 | Fluorophosphorane intermediate | - | - |
| M5 | Turnover-determining intermediate | - | - |
| TS₆₁ | Turnover-determining transition state | 79 | - |
Data adapted from a computational study on the reaction of PMe₃ with pentafluoropyridine (B1199360) and Ph₂SiH₂. nih.gov This table illustrates the energy landscape of a representative phosphine-catalyzed reaction.
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "Phosphine, methylbis(pentafluoroethyl)-," providing detailed information about the connectivity and chemical environment of the hydrogen, carbon, fluorine, and phosphorus nuclei.
Detailed analysis of the NMR spectra is critical for the unambiguous identification of "Phosphine, methylbis(pentafluoroethyl)-."
¹H NMR: The proton NMR spectrum is expected to show a signal for the methyl (CH₃) group attached to the phosphorus atom. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus (²JPH). The chemical shift provides information about the electronic environment of the methyl group.
¹³C NMR: The carbon-13 NMR spectrum would display resonances for the methyl carbon and the two carbons of the pentafluoroethyl (C₂F₅) groups (CF₃ and CF₂). These signals would exhibit coupling to both phosphorus-31 and fluorine-19 nuclei, resulting in complex splitting patterns that are invaluable for structural confirmation.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show distinct signals for the CF₃ and CF₂ groups. These signals will be split by each other and will also show coupling to the phosphorus-31 nucleus. The magnitude of the P-F coupling constants can provide insights into the through-bond and through-space interactions within the molecule.
³¹P NMR: The phosphorus-31 NMR spectrum provides a direct probe of the phosphorus atom's chemical environment. For "Phosphine, methylbis(pentafluoroethyl)-," a single resonance is expected. Its chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom and would be significantly influenced by the electron-withdrawing pentafluoroethyl groups. The signal would be split into complex multiplets due to coupling with the methyl protons and the fluorine atoms of the two pentafluoroethyl groups. Upon coordination to a metal center, a significant change in the ³¹P chemical shift is observed, providing direct evidence of complex formation. mdpi.com
A study on related bis(pentafluoroethyl)phosphinyl compounds highlighted the use of multinuclear NMR in their characterization. researchgate.net For instance, in bis(pentafluoroethyl)phosphinic acid hydrazides, the ³¹P NMR spectrum showed complex splitting due to coupling with both fluorine and hydrogen nuclei. researchgate.net
Table 1: Expected NMR Data for Phosphine (B1218219), methylbis(pentafluoroethyl)- (Note: Specific experimental values for this compound are not available in the cited literature. The table represents expected patterns based on general principles of NMR spectroscopy.)
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern | Coupling Constants |
| ¹H (CH₃) | 1.0 - 2.5 | Doublet | ²JPH |
| ¹³C (CH₃) | 5 - 20 | Doublet of multiplets | ¹JPC, ⁿJCF |
| ¹³C (CF₂) | 110 - 130 | Multiplet | ¹JCF, ¹JPC, ²JFF |
| ¹³C (CF₃) | 115 - 135 | Multiplet | ¹JCF, ²JPC, ²JFF |
| ¹⁹F (CF₂) | -110 to -130 | Multiplet | ²JFF, ²JPF |
| ¹⁹F (CF₃) | -75 to -90 | Multiplet | ²JFF, ³JPF |
| ³¹P | -10 to +20 | Multiplet | ²JPH, ²JPF, ³JPF |
Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational dynamics of "Phosphine, methylbis(pentafluoroethyl)-." Rotation around the P-C and C-C bonds may be restricted, particularly at low temperatures. VT-NMR experiments can be used to determine the energy barriers for these rotational processes by observing changes in the NMR spectra, such as the broadening and coalescence of signals as the temperature is varied. These studies provide crucial information about the flexibility of the ligand, which can influence its coordination behavior.
X-ray Crystallography for Solid-State Structural Determination
Table 2: Expected Structural Parameters for Phosphine, methylbis(pentafluoroethyl)- from X-ray Crystallography (Note: Specific experimental values for this compound are not available in the cited literature. The table represents expected parameters based on data for similar phosphine compounds.)
| Parameter | Expected Value |
| P-C(methyl) bond length | 1.80 - 1.85 Å |
| P-C(ethyl) bond length | 1.85 - 1.95 Å |
| C-C bond length | 1.50 - 1.55 Å |
| C-F bond length | 1.32 - 1.36 Å |
| C-P-C bond angle | 98 - 105° |
| P-C-C bond angle | 110 - 115° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Metal-Ligand Bonding
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of "Phosphine, methylbis(pentafluoroethyl)-." These techniques are excellent for identifying characteristic functional groups. The spectra would be dominated by strong absorptions corresponding to the C-F stretching vibrations of the pentafluoroethyl groups, typically found in the 1000-1400 cm⁻¹ region. Vibrations involving the P-C bonds would also be present at lower frequencies. When the phosphine coordinates to a metal, new vibrational modes corresponding to the metal-phosphorus bond appear, and shifts in the ligand's internal vibrational modes can be observed, providing evidence of coordination. The spectroscopic properties of related bis[bis(pentafluoroethyl)phosphinyl]imides have been discussed using IR and Raman spectroscopy. nih.gov
Table 3: Expected Vibrational Frequencies for Phosphine, methylbis(pentafluoroethyl)- (Note: Specific experimental values for this compound are not available in the cited literature. The table represents expected frequencies based on general regions for organophosphorus and fluorinated compounds.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (methyl) | 2900 - 3000 |
| C-F stretching | 1000 - 1400 |
| P-C stretching | 600 - 800 |
| CF₃/CF₂ deformations | 500 - 800 |
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of "Phosphine, methylbis(pentafluoroethyl)-" and its derivatives with high accuracy. The mass spectrum would show the molecular ion peak, confirming the compound's elemental composition. Furthermore, by inducing fragmentation within the mass spectrometer (MS/MS), a characteristic fragmentation pattern can be obtained. This pattern, which would likely involve the loss of methyl and pentafluoroethyl radicals or neutral fragments, provides further structural confirmation. ESI-MS is also a powerful tool for identifying and characterizing metal complexes of the phosphine ligand in solution. cardiff.ac.uk
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For methylbis(pentafluoroethyl)phosphine, DFT calculations would be instrumental in elucidating its electronic structure and the nature of its chemical bonds. Such studies can accurately model the distribution of electrons within the molecule, which is heavily influenced by the presence of the strongly electron-withdrawing pentafluoroethyl groups.
Key areas of investigation using DFT would include:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For methylbis(pentafluoroethyl)phosphine, the highly electronegative fluorine atoms are expected to significantly lower the energy of the HOMO, indicating poor electron-donating capability, a key characteristic for a phosphine (B1218219) ligand.
Electron Density and Charge Distribution: DFT calculations can map the electron density surface and compute partial atomic charges. This would quantitatively show the polarization of the P-C and C-F bonds, with significant electron density drawn towards the fluorine atoms. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Bonding Analysis: Advanced DFT techniques, such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), could be used to analyze the bonding in detail. These methods would characterize the P-C bonds and reveal the extent of hyperconjugative interactions between the phosphorus lone pair and the antibonding orbitals of the C-F bonds. DFT is frequently used to study bonding in various chemical systems, including those with complex electronic effects like three-center two-electron bonds or challenging materials like delta-phase plutonium. nih.govresearchgate.net
A comparative DFT study could reveal bonding trends across a series of similar phosphines, providing context for the unique properties of methylbis(pentafluoroethyl)phosphine. capes.gov.br
Computational Modeling of Ligand Electronic and Steric Parameters
The utility of a phosphine in coordination chemistry and catalysis is often quantified by its electronic and steric parameters. Computational methods provide a direct route to these values, complementing or sometimes supplanting experimental measurements.
Tolman Electronic Parameter (TEP): The TEP is a measure of a phosphine's electron-donating ability. wikipedia.org It is experimentally determined from the A₁ C-O vibrational frequency of an LNi(CO)₃ complex. chemrxiv.org DFT calculations can accurately predict this vibrational frequency, allowing for the computational determination of the TEP. Given the two pentafluoroethyl groups, methylbis(pentafluoroethyl)phosphine is expected to be a very weak electron donor, resulting in a high TEP value (ν(CO) in cm⁻¹). Computational models have become robust enough to predict TEP values with high accuracy across large datasets of phosphines. chemrxiv.org
Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.orgchempedia.info While originally measured from physical models, cone angles are now routinely calculated from the DFT-optimized geometries of metal-phosphine complexes. rsc.org The conformational flexibility of the pentafluoroethyl groups would be a key factor in determining the precise cone angle. Different computational approaches exist, including methods that consider the ligand's flexibility and its interaction with various metal centers. rsc.org
The table below illustrates typical ranges for these parameters for different classes of phosphine ligands.
| Parameter | Description | Method of Determination | Typical Value Range |
| Tolman Electronic Parameter (TEP) | Measures the ligand's net electron-donating or -withdrawing ability. | Calculated from the IR stretching frequency (ν(CO)) of an LNi(CO)₃ complex. wikipedia.orgvanderbilt.edu | Strongly Donating: ~2050-2065 cm⁻¹ (e.g., P(tBu)₃) Weakly Donating/Withdrawing: >2070 cm⁻¹ (e.g., P(OPh)₃, PF₃) |
| Ligand Cone Angle (θ) | Measures the steric bulk of the ligand. wikipedia.org | Calculated from the 3D structure of the ligand coordinated to a metal center. rsc.org | Small: ~100-120° (e.g., PH₃, PMe₃) Medium: ~130-160° (e.g., PEt₃, PPh₃) Large: >170° (e.g., PCy₃, P(mesityl)₃) |
Interactive Data Table: Use the filters to explore how different properties are determined and their typical values.
Prediction and Analysis of Reaction Mechanisms and Energy Landscapes
Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface (PES) or energy landscape can be constructed. nih.gov
For methylbis(pentafluoroethyl)phosphine, these studies could predict its behavior in various chemical transformations:
Ligand Substitution Reactions: By modeling the substitution of another ligand by methylbis(pentafluoroethyl)phosphine in a metal complex, the activation energy and reaction thermodynamics can be calculated. This would provide insight into the kinetics and favorability of its coordination.
Decomposition Pathways: The energy landscape for potential decomposition reactions of the phosphine itself or its metal complexes could be explored, predicting its thermal stability.
These calculations help rationalize experimental observations and guide the design of new catalysts and reactions. researchgate.netsolubilityofthings.com
Ab Initio and Molecular Dynamics Simulations of Phosphine Systems
While DFT is excellent for static electronic structure, ab initio and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.comnih.gov
Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations (often DFT) for the forces between atoms with a classical simulation of atomic motion. nih.gov For a system involving methylbis(pentafluoroethyl)phosphine, AIMD could be used to simulate its behavior in solution, capturing the dynamic interactions with solvent molecules and its conformational changes at a given temperature without relying on pre-parameterized force fields. nih.gov
Classical Molecular Dynamics (MD): For larger systems or longer timescales, classical MD is used. This requires a force field, a set of parameters that describes the potential energy of the system. A specific force field would need to be developed or validated for methylbis(pentafluoroethyl)phosphine. MD simulations could then be used to study:
Conformational Sampling: To explore the accessible shapes (conformations) of the flexible pentafluoroethyl chains and determine their relative populations.
Solvation Structure: To understand how solvent molecules arrange around the phosphine.
Stability of Complexes: To simulate the stability of a metal complex containing the phosphine ligand at various temperatures and pressures. youtube.comescholarship.org
Hybrid methods that couple MD simulations with continuum models can be used to study complex fluid dynamics or interfacial phenomena over larger scales. aps.org
Application of Quantum Chemical Calculations to Phosphine Reactivity
Quantum chemical calculations serve as a predictive engine for chemical reactivity. solubilityofthings.comazoquantum.com The application of these methods provides a fundamental understanding that transcends simple empirical correlations.
For methylbis(pentafluoroethyl)phosphine, quantum chemistry can be applied to:
Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many reactions. By calculating the HOMO and LUMO energies and shapes for this phosphine and potential reaction partners, its reactivity can be predicted. The low-lying HOMO would suggest it is a poor nucleophile, while the nature of the LUMO would indicate its susceptibility to nucleophilic attack.
Reaction Rate Prediction: Using Transition State Theory combined with calculated activation energies, it is possible to predict reaction rate constants. solubilityofthings.com This is crucial for understanding how quickly a reaction involving this phosphine would proceed under specific conditions.
Rational Ligand Design: The insights gained from calculating the properties of methylbis(pentafluoroethyl)phosphine can be used in a broader context of ligand design. By systematically modifying the substituents (e.g., changing the methyl group or the length of the fluoroalkyl chains) in silico, chemists can tune the electronic and steric properties to achieve a desired reactivity profile for a specific catalytic application. nih.gov Experimental and quantum chemical studies often work in tandem to understand complex reaction mechanisms. researchgate.net
Future Research Directions and Advanced Concepts
Design of Next-Generation Perfluoroalkyl Phosphine (B1218219) Ligands
The design of novel perfluoroalkyl phosphine ligands is a key area of future research. The primary goal is to fine-tune the electronic and steric properties of the phosphine to achieve enhanced catalytic activity, selectivity, and stability. While information on methylbis(pentafluoroethyl)phosphine is not available, research on related structures provides insight into potential design strategies.
One approach involves the synthesis of phosphines with varying perfluoroalkyl chain lengths (e.g., CF₃, C₂F₅, C₄F₉) to modulate steric bulk and electronic effects. The introduction of different hydrocarbyl groups (alkyl or aryl) alongside the perfluoroalkyl groups allows for further tuning of the ligand's properties. For instance, while fully perfluoroalkylated phosphines exhibit the highest π-accepting ability, it has been observed that the presence of at least one hydrocarbyl group can be beneficial for optimal metal binding. researchgate.net
Future designs may also focus on the synthesis of chiral perfluoroalkyl phosphines for applications in asymmetric catalysis. The development of efficient and stereoselective synthetic routes to such ligands is a significant challenge that needs to be addressed.
Integration of Perfluoroalkyl Phosphines in Novel Catalytic Systems
Perfluoroalkyl phosphines are valuable ligands for a variety of catalytic reactions due to their unique electronic properties. Their strong π-acceptor character can stabilize low-valent metal centers and promote challenging catalytic transformations.
These ligands have shown promise in reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. researchgate.net Future research will likely explore their application in a wider range of catalytic processes, including C-H activation, polymerization, and metathesis reactions. The electron-deficient nature of these phosphines can lead to catalysts with novel reactivity and selectivity profiles compared to their more common electron-rich phosphine counterparts.
Exploration of Frustrated Lewis Pair Chemistry Involving Fluorinated Phosphines
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂, CO₂, and olefins.
Fluorinated phosphines, with their reduced basicity, are intriguing candidates for the Lewis base component in FLP chemistry. The combination of a sterically demanding, electron-poor phosphine with a strong Lewis acid can lead to highly reactive FLP systems. Research in this area is exploring the activation of a variety of substrates and the development of metal-free catalytic processes based on fluorinated phosphine FLPs. researchgate.netnih.gov For example, the combination of certain phosphines with the strong Lewis acid B(C₆F₅)₃ has been shown to activate dihydrogen. nih.gov
Development of Robust and Recyclable Catalytic Systems
A significant advantage of perfluoroalkyl phosphines is their potential for use in biphasic catalysis, particularly with fluorous solvents. The high fluorine content of these ligands can render their metal complexes soluble in a fluorous phase, allowing for easy separation and recycling of the catalyst from the organic product phase. This approach addresses key principles of green chemistry by minimizing catalyst waste and simplifying product purification.
Future research will focus on optimizing these recyclable systems by designing ligands with appropriate fluorous ponytails to ensure high catalyst retention in the fluorous phase without compromising catalytic activity. The development of catalysts that can be recycled multiple times with minimal loss of performance is a major goal.
Computational and Experimental Synergy in Understanding Perfluoroalkyl Phosphine Behavior
A synergistic approach combining computational modeling and experimental studies is crucial for advancing the understanding of perfluoroalkyl phosphine behavior. Quantum chemical calculations can provide valuable insights into the electronic structure, steric properties, and reactivity of these ligands and their metal complexes. These computational predictions can then guide the design of new ligands and catalytic systems, which can be subsequently synthesized and tested experimentally.
This integrated approach can accelerate the discovery of new catalysts with improved performance by allowing for a more rational design process. For example, computational studies can help to predict the pKa values and Tolman electronic parameters of new phosphine ligands, providing a theoretical basis for their expected behavior in catalytic reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methylbis(pentafluoroethyl)phosphine, and what purification methods are critical for obtaining high-purity product?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between methylphosphine derivatives and pentafluoroethyl halides under inert atmospheres. Key steps include controlling stoichiometry (e.g., 1:2 molar ratio for methyl to pentafluoroethyl groups) and using anhydrous solvents (e.g., THF or DMF). Purification requires fractional distillation under reduced pressure (≤10 mmHg) or column chromatography with fluorinated silica gel to separate byproducts like tris(pentafluoroethyl)phosphine. Purity validation via <sup>19</sup>F NMR is essential, with characteristic shifts at δ −80 to −85 ppm for CF3 groups .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of methylbis(pentafluoroethyl)phosphine?
- Methodological Answer :
- <sup>31</sup>P NMR : A singlet near δ −20 to −25 ppm indicates a single phosphorus environment.
- <sup>19</sup>F NMR : Splitting patterns (e.g., quintets for CF2 groups) confirm pentafluoroethyl substitution.
- <sup>1</sup>H NMR : A triplet for the methyl group (JP-H ≈ 10–15 Hz) verifies bonding to phosphorus. Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular ion peaks align with theoretical m/z values .
Q. What crystallographic techniques are suitable for resolving the molecular geometry of methylbis(pentafluoroethyl)phosphine?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) is standard. Key parameters:
- Data Collection : Low-temperature (100 K) to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for fluorine atoms.
- Validation : Check for R1 < 5% and Flack parameter to confirm absolute configuration. Challenges include disorder in pentafluoroethyl groups, requiring restraints or split models .
Advanced Research Questions
Q. What computational chemistry approaches predict the electronic properties and reactivity of methylbis(pentafluoroethyl)phosphine?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier orbitals (HOMO-LUMO gaps ≈ 5–6 eV) and nucleophilicity at phosphorus.
- Molecular Dynamics : Simulate ligand-metal interactions (e.g., Pd or Pt complexes) to predict catalytic activity.
- QTAIM Analysis : Quantify bond critical points (e.g., P–C bond ellipticity) to assess steric effects from pentafluoroethyl groups. Validation against experimental XRD bond lengths (e.g., P–C ≈ 1.85 Å) is critical .
Q. How does methylbis(pentafluoroethyl)phosphine behave as a ligand in transition metal catalysis, and what mechanistic insights exist?
- Methodological Answer : The ligand’s strong σ-donor and weak π-acceptor properties stabilize electron-rich metal centers (e.g., Pt<sup>0</sup>). Mechanistic studies (e.g., <sup>31</sup>P NMR line broadening) reveal associative oxidative addition pathways in cross-coupling reactions. Comparative studies with bis(trifluoroethyl) analogs show enhanced thermal stability due to fluorinated substituents .
Q. What environmental persistence challenges are associated with methylbis(pentafluoroethyl)phosphine, and how can degradation products be tracked?
- Methodological Answer : Environmental fate studies use:
- Hydrolysis Experiments : Monitor degradation at pH 7–9 via LC-MS to detect phosphine oxides and fluoroacetic acid derivatives.
- Photolysis : UV-Vis spectroscopy tracks half-life (t1/2 ≈ 50–100 hours under simulated sunlight).
- Microbial Degradation : <sup>19</sup>F NMR quantifies defluorination rates in soil slurries. Persistence correlates with PFAS-like resistance to biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
